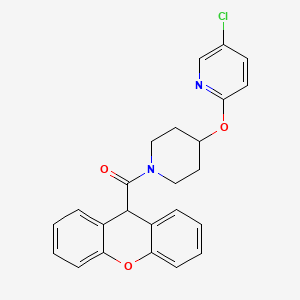

(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Description

Properties

IUPAC Name |

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3/c25-16-9-10-22(26-15-16)29-17-11-13-27(14-12-17)24(28)23-18-5-1-3-7-20(18)30-21-8-4-2-6-19(21)23/h1-10,15,17,23H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLYFWTUPZNZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multiple steps, starting with the preparation of the individual components. The chloropyridine moiety can be synthesized through chlorination of pyridine derivatives. The piperidine ring is often introduced via nucleophilic substitution reactions. The xanthene moiety can be synthesized through Friedel-Crafts alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridine and piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is , with a molecular weight of approximately 346.8 g/mol. Its structure features a piperidine ring linked to a chloropyridine moiety and a xanthenone derivative, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the piperidine class, including those similar to (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit mycobacterial ATP synthase, making them potential candidates for treating tuberculosis .

Neuroprotective Effects

The compound has been explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Certain piperidine derivatives have demonstrated efficacy in preclinical models, suggesting that (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone may also possess similar protective properties against neuronal damage .

GPR119 Agonism

Recent studies have identified compounds that act as agonists for the GPR119 receptor, which plays a crucial role in glucose metabolism and insulin secretion. The compound has shown promise as a GPR119 agonist, potentially aiding in the management of type 2 diabetes by enhancing glucose-dependent insulin release .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone involves multiple steps, typically starting from commercially available precursors. The structure–activity relationship studies indicate that modifications on the piperidine and xanthenone moieties can significantly influence the biological activity of the compound .

Case Study 1: Antituberculosis Activity

A series of piperidine derivatives were synthesized and tested for their anti-mycobacterial activity. The results showed that certain modifications led to enhanced potency against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL . This highlights the potential of (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone as a scaffold for developing new anti-tuberculosis agents.

Case Study 2: Neuroprotection

In a study assessing neuroprotective compounds, derivatives similar to (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone were evaluated for their ability to prevent neuronal cell death induced by oxidative stress. The findings indicated significant neuroprotective effects, suggesting further investigation into this compound's therapeutic potential in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations

The pyrimidine analog replaces pyridine with a pyrimidine group (two nitrogen atoms), increasing electron deficiency and hydrogen-bonding capacity, which may enhance interactions with biological targets .

Chlorine Atom :

Both the target compound and pyrimidine analog include a chlorine atom, which adds electronegativity and may influence binding affinity or metabolic stability.

Physical Properties :

- The benzyl-substituted analog has a lower molar mass (383.48 g/mol) due to the absence of chlorine and fewer heteroatoms.

- Predicted density (1.0 g/cm³) and boiling point (553°C) for the benzyl analog reflect its aromaticity and larger hydrocarbon content .

Implications of Structural Variations

- Bioactivity Potential: Pyridine and pyrimidine groups are common in pharmaceuticals due to their ability to engage in π-π stacking and hydrogen bonding. The pyrimidine analog’s additional nitrogen could improve target selectivity.

- Solubility and Permeability : The benzyl analog’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility, whereas the chlorinated compounds’ polarity could favor solubility in biological fluids.

- Synthetic Complexity : Introducing chlorine and heterocycles (e.g., pyrimidine) may increase synthetic challenges compared to the benzyl derivative.

Biological Activity

The compound (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone, often referred to as a novel piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications in pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone

- Molecular Formula : C18H19ClN2O2

- Molecular Weight : 344.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in critical physiological processes. The piperidine moiety is known for its role in influencing neurotransmitter systems, while the xanthenone structure may impart additional pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have shown effectiveness in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.

| Study | Compound | Activity | Cell Line |

|---|---|---|---|

| Piperidine derivatives | Inhibition of cell growth | MCF7 (breast cancer) | |

| Thiazole derivatives | Na+/K(+)-ATPase inhibition | Glioma cells |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the chloropyridine group enhances its interaction with bacterial membranes, leading to increased permeability and cell death.

| Study | Compound | Activity | Microorganism |

|---|---|---|---|

| Pyrazole derivatives | Antimicrobial activity | E. coli, S. aureus | |

| Benzimidazole derivatives | Antifungal activity | C. albicans |

Pharmacological Implications

The unique structural features of (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone suggest potential applications in treating various diseases, including cancer and bacterial infections. Its dual action as an anticancer and antimicrobial agent positions it as a promising candidate for further development.

Case Studies

- In vitro Studies : A series of in vitro assays demonstrated that the compound significantly reduced the viability of cancer cells at micromolar concentrations, suggesting its potential as a therapeutic agent.

- Animal Models : In vivo studies using mouse models have shown that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Q & A

Q. What are the standard synthetic routes and characterization techniques for synthesizing (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone derivatives?

- Methodological Answer : Derivatives of this compound are typically synthesized via coupling reactions between substituted benzoic acids and piperidine intermediates. For example, coupling 5-chloro-2-hydroxypyridine with a piperidinyl-xanthenone scaffold using reagents like HBTU or EDCI in solvents such as DMF or dichloromethane . Post-synthesis, purification is achieved via column chromatography (e.g., n-hexane/EtOAC gradients) . Characterization involves:

- 1H/13C-NMR : To confirm substituent integration and chemical environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, xanthene aromatic protons at δ 6.8–8.2 ppm) .

- HPLC : To assess purity (e.g., retention time ~13 min, peak area ≥95% at 254 nm) .

- Elemental Analysis : To validate C, H, N percentages, though discrepancies between calculated and observed values may arise due to residual solvents or hydration .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

- Storage : Store in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data for benzoylpiperidine derivatives?

- Methodological Answer : Discrepancies (e.g., carbon content deviations >0.3%) may stem from:

- Hydration/Solvent Traces : Re-crystallize the compound and dry under vacuum (e.g., 40°C for 24 hours) to remove residual solvents .

- Impurities : Use preparative HPLC or repeated column chromatography to isolate pure fractions .

- Alternative Techniques : Validate purity via high-resolution mass spectrometry (HRMS) or combustion analysis for precise C/H/N quantification .

Q. What strategies optimize reaction yields for analogs with varying substituents (e.g., chloro, methoxy, or trifluoromethyl groups)?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the pyridine ring may require longer reaction times or elevated temperatures (e.g., 70°C) to achieve coupling efficiencies >75% .

- Catalyst Optimization : Use coupling agents like HBTU with i-Pr₂NEt for sterically hindered substrates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while dichloromethane minimizes side reactions .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s biological targets?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituent variations on the xanthene (e.g., methyl, fluoro) or piperidine (e.g., benzyl, cyclohexyl) moieties to assess steric/electronic effects .

- Assay Design : Use in vitro enzymatic inhibition assays (e.g., kinase or protease targets) with IC₅₀ measurements. For example, replace the 5-chloropyridinyl group with a methoxy analog to evaluate hydrophobic interactions .

- Data Analysis : Apply multivariate regression models to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity .

Data Contradiction Analysis

Q. How should conflicting NMR or HPLC purity data be addressed during characterization?

- Methodological Answer :

- NMR Signal Overlap : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations, particularly for crowded aromatic regions .

- HPLC Artifacts : Confirm column compatibility (e.g., C18 vs. phenyl-hexyl) and adjust mobile phase pH to improve peak resolution. Cross-validate with LC-MS to detect co-eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.